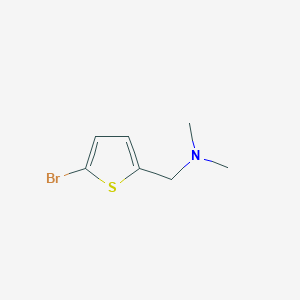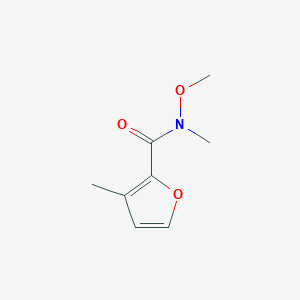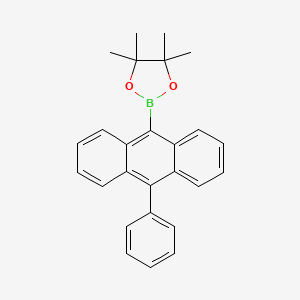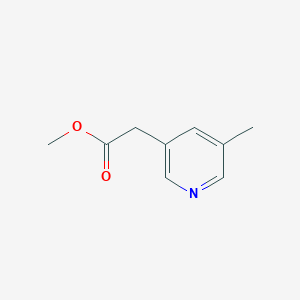
2-甲氧基-D3-苯酚-3,4,5,6-D4
描述
科学研究应用
跷跷板几何构型的四核镧系(III)配合物
Goura 等人 (2014) 的研究探讨了四核镧系(III)配合物的合成和磁性,使用了一种与 2-甲氧基-D3-苯酚结构相关的化合物。这些配合物表现出独特的跷跷板拓扑结构,并通过涉及硝酸根配体的配位形成,显示出弱的反铁磁耦合,对磁性研究具有影响 (Goura、Walsh、Tuna 和 Chandrasekhar,2014)。
分子对接和量子化学计算
Viji 等人 (2020) 的研究涉及对与 2-甲氧基-D3-苯酚结构相似的分子的分子对接和量子化学计算。这项研究提供了对分子结构、振动光谱和势能分布的见解,有助于理解此类化合物的生物效应 (Viji、Balachandran、Babiyana、Narayana 和 Saliyan,2020)。
多靶点 1,4-二氧六环化合物
Del Bello 等人 (2019) 研究了具有多巴胺能和血清素能特征的多靶点化合物,突出了苯氧基部分中甲氧基取代的重要性。这项研究与理解像 2-甲氧基-D3-苯酚这样的化合物在结构变化对受体相互作用的影响有关,可能有助于治疗神经系统疾病 (Del Bello、Ambrosini、Bonifazi、Newman、Keck、Giannella、Giorgioni、Piergentili、Cappellacci、Cilia、Franchini 和 Quaglia,2019)。
准确的气相和液相键离解焓
Bakalbassis 等人 (2003) 对与 2-甲氧基-D3-苯酚相关的羟基/甲氧基邻位取代苯酚中的键离解焓进行了理论确定。这项研究对于理解此类化合物在不同相中的化学稳定性和反应性至关重要 (Bakalbassis、Lithoxoidou 和 Vafiadis,2003)。
异金属三核 {CoLn(III)} 配合物
Goura 等人 (2016) 使用类似于 2-甲氧基-D3-苯酚的配体研究了异金属三核配合物,展示了独特的磁性行为。这项研究有助于理解配位化学中的金属-配体相互作用 (Goura、Brambleby、Topping、Goddard、Suriya Narayanan、Bar 和 Chandrasekhar,2016)。
作用机制
Target of Action
The primary target of 2-methoxy-D3-phenol-3,4,5,6-D4, a deuterium-labeled analog of 2-methoxyphenol, is the enzyme cytochrome P450 in the liver . This enzyme plays a crucial role in the metabolism of various substances, including drugs and toxins .
Mode of Action
Upon ingestion, 2-methoxy-D3-phenol-3,4,5,6-D4 interacts with cytochrome P450, facilitating the metabolism of 2-methoxyphenol . The deuterium labeling allows for precise tracking of the metabolism of 2-methoxyphenol in biological systems .
Biochemical Pathways
The interaction of 2-methoxy-D3-phenol-3,4,5,6-D4 with cytochrome P450 triggers a series of biochemical reactions that lead to the metabolism of 2-methoxyphenol . These reactions are part of the body’s natural detoxification process, helping to break down and eliminate potentially harmful substances .
Pharmacokinetics
The pharmacokinetics of 2-methoxy-D3-phenol-3,4,5,6-D4 are closely tied to its metabolism by cytochrome P450 . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties influence its bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The action of 2-methoxy-D3-phenol-3,4,5,6-D4 results in the metabolism of 2-methoxyphenol, contributing to the body’s detoxification processes . This can provide important insights into the mechanisms of drug action and metabolism .
Action Environment
The action of 2-methoxy-D3-phenol-3,4,5,6-D4 can be influenced by various environmental factors. For instance, factors such as diet, lifestyle, and the presence of other substances can affect the activity of cytochrome P450 and, consequently, the metabolism of 2-methoxyphenol . Additionally, the stability and efficacy of 2-methoxy-D3-phenol-3,4,5,6-D4 can be affected by factors such as temperature and pH .
生化分析
Biochemical Properties
2-methoxy-D3-phenol-3,4,5,6-D4 plays a significant role in biochemical reactions, particularly in the context of oxidative stress and drug metabolism. It interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes involves the hydroxylation of 2-methoxy-D3-phenol-3,4,5,6-D4, leading to the formation of metabolites that can be further studied to understand the metabolic pathways and the effects of oxidative stress on biological systems .
Cellular Effects
2-methoxy-D3-phenol-3,4,5,6-D4 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response, such as those encoding for antioxidant enzymes. Additionally, 2-methoxy-D3-phenol-3,4,5,6-D4 can modulate cell signaling pathways that are activated in response to oxidative stress, thereby influencing cellular functions and overall cell health .
Molecular Mechanism
The molecular mechanism of 2-methoxy-D3-phenol-3,4,5,6-D4 involves its interaction with cytochrome P450 enzymes, leading to its hydroxylation and subsequent formation of metabolites. These metabolites can then interact with other biomolecules, potentially leading to enzyme inhibition or activation. The changes in gene expression observed with 2-methoxy-D3-phenol-3,4,5,6-D4 are likely due to its effects on transcription factors that regulate the expression of genes involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methoxy-D3-phenol-3,4,5,6-D4 can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that 2-methoxy-D3-phenol-3,4,5,6-D4 can have sustained effects on cellular function, particularly in the context of oxidative stress. These effects include prolonged activation of antioxidant pathways and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-methoxy-D3-phenol-3,4,5,6-D4 vary with different dosages in animal models. At lower doses, the compound can have beneficial effects by enhancing the oxidative stress response and promoting cell survival. At higher doses, 2-methoxy-D3-phenol-3,4,5,6-D4 can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in research studies .
Metabolic Pathways
2-methoxy-D3-phenol-3,4,5,6-D4 is involved in metabolic pathways related to oxidative stress and drug metabolism. It interacts with cytochrome P450 enzymes, leading to its hydroxylation and the formation of metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The study of these pathways provides insights into the mechanisms of drug action and the effects of oxidative stress on biological systems .
Transport and Distribution
Within cells and tissues, 2-methoxy-D3-phenol-3,4,5,6-D4 is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The transport and distribution of 2-methoxy-D3-phenol-3,4,5,6-D4 are crucial for understanding its effects on cellular processes and overall cell health .
Subcellular Localization
The subcellular localization of 2-methoxy-D3-phenol-3,4,5,6-D4 is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of 2-methoxy-D3-phenol-3,4,5,6-D4 is important for understanding its role in cellular processes and its interactions with other biomolecules .
属性
IUPAC Name |
2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)OC([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)


![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)

![3-[(6-Bromohexyl)oxy]benzenecarboxamide](/img/structure/B1457174.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1457176.png)


